4-Amino-2-ethyl-3-iodobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-ethyl-3-iodobenzonitrile is an organic compound with the molecular formula C9H9IN2 It is a derivative of benzonitrile, featuring an amino group, an ethyl group, and an iodine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-ethyl-3-iodobenzonitrile typically involves the iodination of 4-Amino-2-ethylbenzonitrile. One common method includes the reaction of 4-Amino-2-ethylbenzonitrile with iodine and a suitable oxidizing agent, such as silver sulfate, in an organic solvent like ethanol. The reaction is carried out at room temperature for several hours, followed by filtration and purification to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-ethyl-3-iodobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-Amino-2-ethyl-3-azidobenzonitrile, while oxidation with potassium permanganate would yield 4-Nitro-2-ethyl-3-iodobenzonitrile.
Scientific Research Applications
4-Amino-2-ethyl-3-iodobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Amino-2-ethyl-3-iodobenzonitrile depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions to form desired products. In biological systems, its mechanism of action would be related to its interaction with molecular targets, such as enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-iodobenzonitrile
- 4-Amino-2-iodobenzonitrile
- 4-Amino-2-ethylbenzonitrile
Uniqueness
4-Amino-2-ethyl-3-iodobenzonitrile is unique due to the presence of both an ethyl group and an iodine atom on the benzene ring, which imparts distinct chemical reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a broader range of chemical transformations and applications in various fields.
Properties
Molecular Formula |
C9H9IN2 |
---|---|
Molecular Weight |
272.09 g/mol |
IUPAC Name |
4-amino-2-ethyl-3-iodobenzonitrile |
InChI |
InChI=1S/C9H9IN2/c1-2-7-6(5-11)3-4-8(12)9(7)10/h3-4H,2,12H2,1H3 |
InChI Key |
FKBDFJQAJJCIEM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1I)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.